Bazedoxifene-4'-Glucuronide
Overview
Description
Bazedoxifene-4’-Glucuronide is a metabolite of Bazedoxifene . Bazedoxifene is a selective estrogen receptor modulator (SERM) used to treat moderate to severe vasomotor symptoms in menopause and osteoporosis alone or in combination with conjugated estrogens .
Synthesis Analysis
After oral application, bazedoxifene is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5). Little or no cytochrome P450-mediated metabolism is evident .Chemical Reactions Analysis
Bazedoxifene undergoes extensive metabolism in women after oral administration . The major circulating metabolite is bazedoxifene-5-glucuronide, with concentrations in plasma approximately 10-fold higher than that of the unchanged drug .Scientific Research Applications
Metabolic Disposition : Bazedoxifene is rapidly absorbed and metabolized predominantly via glucuronidation in postmenopausal women. Bazedoxifene-4'-Glucuronide is identified as a minor metabolite, suggesting its role in the drug's metabolism and excretion (Chandrasekaran et al., 2009).
Metabolism and Permeability : Bazedoxifene undergoes extensive metabolism to form two monoglucuronides, including Bazedoxifene-4'-Glucuronide. This process occurs in both hepatic and intestinal microsomes, with Bazedoxifene-4'-Glucuronide being a major metabolite in intestinal microsomes (Shen et al., 2010).
Influence of Genetic Polymorphism : The UGT1A1*28 polymorphism significantly influences the glucuronidation of Bazedoxifene, affecting the formation clearance of Bazedoxifene-4'-Glucuronide. This finding has implications for individualized treatment based on genetic makeup (Lušin et al., 2015).
Impact on Gut Microbiome and Metabolism : Long-term administration of Bazedoxifene combined with conjugated estrogens affects the gut microbiome and metabolism in an ovariectomized mouse model. It specifically impacts microbial activity related to estrogen metabolism, indicating potential applications in modulating gut microbiota for improving drug efficacy and safety in postmenopausal women (Chen et al., 2018).
Pharmacokinetics in Different Populations : Studies have assessed the pharmacokinetics of Bazedoxifene in different populations, such as healthy Korean male volunteers, to understand its absorption and metabolism better. These studies contribute to understanding how different demographics metabolize Bazedoxifene, including its glucuronide forms (Yeun et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O9/c1-22-28-20-25(39)10-15-29(28)38(21-23-6-11-26(12-7-23)45-19-18-37-16-4-2-3-5-17-37)30(22)24-8-13-27(14-9-24)46-36-33(42)31(40)32(41)34(47-36)35(43)44/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGWKISUWBXXJZ-VNOFEJHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747083 | |
Record name | 4-[1-({4-[2-(Azepan-1-yl)ethoxy]phenyl}methyl)-5-hydroxy-3-methyl-1H-indol-2-yl]phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bazedoxifene-4'-Glucuronide | |
CAS RN |
328933-64-8 | |
Record name | Bazedoxifene-4'-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328933648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[1-({4-[2-(Azepan-1-yl)ethoxy]phenyl}methyl)-5-hydroxy-3-methyl-1H-indol-2-yl]phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAZEDOXIFENE-4'-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7UK9P79LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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